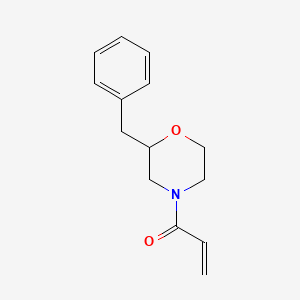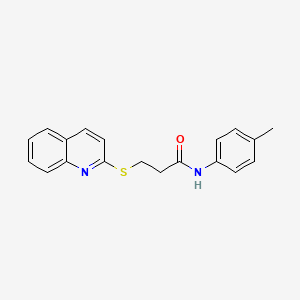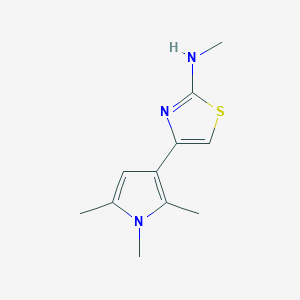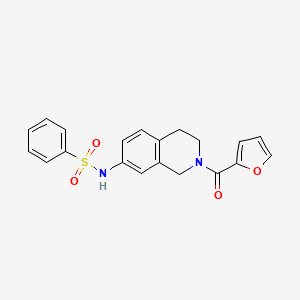
2-(2,2-Dimethylcyclopropyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,2-Dimethylcyclopropyl)ethan-1-ol” is a chemical compound with the molecular formula C7H14O . It has a molecular weight of 114.19 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H14O/c1-7(2)5-6(7)3-4-8/h6,8H,3-5H2,1-2H3 .Scientific Research Applications
Ethylene Perception and Agricultural Applications
The Use of 1-Methylcyclopropene on Fruits and Vegetables
The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), has significantly impacted research on fruits and vegetables by investigating the role of ethylene in ripening and senescence. Its commercialization has improved the maintenance of product quality, particularly in apples, showcasing potential applications for ethylene perception inhibitors in agriculture (Watkins, 2006).
Pharmacological and Biological Activities
Nerolidol A Sesquiterpene Alcohol with Multi-Faceted Pharmacological Activities
Nerolidol, a naturally occurring sesquiterpene alcohol found in various plants, demonstrates a wide range of pharmacological and biological activities. This review highlights the prospects of using compounds like nerolidol, which shares functional groups with cyclopropyl-containing compounds, in agriculture and medicine due to its beneficial effects on human health (Chan et al., 2016).
Chemical Recycling of Carbon Dioxide
Opportunities and Prospects in the Chemical Recycling of Carbon Dioxide to Fuels
This review analyzes the chemical recycling of CO2 to fuels, emphasizing producing alcohols using solar energy. It suggests that compounds involved in CO2 reduction, potentially including "2-(2,2-Dimethylcyclopropyl)ethan-1-ol," could play a role in future strategies for greenhouse gas reduction and energy recovery (Centi & Perathoner, 2009).
Biochemical Research and Enzyme Reactions
Oxygen-18 Tracer Studies of Enzyme Reactions
Research on enzyme reactions with cyclopropanoid probes, using oxygen-18 to trace O-atoms incorporated during catalysis, highlights the complexity of enzyme-substrate interactions. Such studies suggest that cyclopropyl-containing compounds could be valuable in understanding and harnessing enzyme mechanisms for industrial and pharmaceutical applications (Moe & Fox, 2005).
Safety and Hazards
This compound is classified as dangerous, with hazard statements indicating that it’s highly flammable (H225) and can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding sparks and open flames (P210), keeping the container tightly closed (P233), and wearing protective gloves and eye protection (P280) .
Properties
IUPAC Name |
2-(2,2-dimethylcyclopropyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2)5-6(7)3-4-8/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCNNALLTIKKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-2-(4-methylbenzyl)-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2756686.png)
![8-(trifluoromethoxy)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2756687.png)

![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide](/img/structure/B2756689.png)
![methyl 4-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate](/img/structure/B2756691.png)


![N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2756697.png)


![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2756704.png)



